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molecular formula C14H17N3O3 B8733066 ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 384835-91-0

ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No. B8733066
M. Wt: 275.30 g/mol
InChI Key: VENORFAVDRPVBE-UHFFFAOYSA-N
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Patent
US09073907B2

Procedure details

According to Scheme 15 Step 1: 1-(Chloromethyl)-4-methoxybenzene (12.9 mmol, 2.02 g) followed by K2CO3 (25.8 mmol, 3.56 g) were added to a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (12.9 mmol, 2.00 g) in acetonitrile (10 mL) and then the reaction mixture was heated at 60° C. for 3 hours. After evaporation of the solvent, a saturated solution of Na2CO3 was added and the aqueous phase was extracted with AcOEt. The organic phase was dried over Na2SO4, was filtered and was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel using cyclohexane/AcOEt (100:0 to 20:80) as eluent to afford ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (6.90 mmol, 1.90 g, 53%) as a white powder.
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].[NH2:17][C:18]1[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:21][NH:20][N:19]=1>C(#N)C>[NH2:17][C:18]1[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:21][N:20]([CH2:2][C:3]2[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=2)[N:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NNC=C1C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
a saturated solution of Na2CO3 was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1C(=O)OCC)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.9 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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